molecular formula C11H16N4O2 B2418567 N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide CAS No. 920418-75-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide

Cat. No.: B2418567
CAS No.: 920418-75-3
M. Wt: 236.275
InChI Key: XRLDFXIQZKWESV-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide has several scientific research applications:

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the development of new imidazole-containing compounds for various therapeutic applications is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is unique

Properties

IUPAC Name

N'-cyclopropyl-N-(3-imidazol-1-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10(11(17)14-9-2-3-9)13-4-1-6-15-7-5-12-8-15/h5,7-9H,1-4,6H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLDFXIQZKWESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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